molecular formula C11H11ClO4 B8342175 Ethyl 4-chloroformylphenoxyacetate

Ethyl 4-chloroformylphenoxyacetate

Cat. No.: B8342175
M. Wt: 242.65 g/mol
InChI Key: QWHPTBAKZRKTPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-chloroformylphenoxyacetate is an ester derivative featuring a phenoxy backbone substituted with chloro and formyl groups at the 4-position, coupled with an ethyl acetate moiety. Compounds in this class typically serve as intermediates in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to their reactive functional groups (e.g., formyl for nucleophilic additions, chloro for cross-coupling reactions).

Properties

Molecular Formula

C11H11ClO4

Molecular Weight

242.65 g/mol

IUPAC Name

ethyl 2-(4-carbonochloridoylphenoxy)acetate

InChI

InChI=1S/C11H11ClO4/c1-2-15-10(13)7-16-9-5-3-8(4-6-9)11(12)14/h3-6H,2,7H2,1H3

InChI Key

QWHPTBAKZRKTPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=CC=C(C=C1)C(=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Analogs

Compound Name CAS Molecular Formula Molecular Weight Key Functional Groups Physical Properties (Selected) Applications/Reactivity
Ethyl 4-methylphenoxyacetate N/A C₁₁H₁₄O₃ 194.23 Methyl, phenoxy Refractive index: 1.499–1.505; Purity ≥98% Food additives, flavoring agents
Ethyl (2,3-dichloro-4-formylphenoxy)acetate 61720-24-9 C₁₁H₁₀Cl₂O₄ 293.10 Dichloro, formyl, phenoxy Not reported Pharmaceutical intermediate
Ethyl 2-(4-chlorophenoxy)acetoacetate 10263-19-1 C₁₂H₁₃ClO₄ 256.68 Chlorophenoxy, β-keto ester Not reported Organic synthesis (e.g., Claisen condensation)
Ethyl 4-chlorophenylacetate 14062-24-9 C₁₀H₁₁ClO₂ 198.65 Chlorophenyl, acetate Not reported Potential use in fragrances or polymers
Ethyl 2-(4-fluorophenoxy)acetate 2248-56-8 C₁₀H₁₁FO₃ 198.19 Fluorophenoxy Yield: 79–95.6% (synthesis) Electrophilic substitution reactions

Functional Group Impact on Reactivity

  • Electron-Withdrawing vs. Donating Groups: The formyl group in Ethyl (2,3-dichloro-4-formylphenoxy)acetate enhances electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) . Chlorine substituents (e.g., in Ethyl 4-chlorophenylacetate) increase lipophilicity and resistance to metabolic degradation, making such compounds useful in drug design . β-Keto esters (e.g., Ethyl 2-(4-chlorophenoxy)acetoacetate) exhibit keto-enol tautomerism, facilitating condensations to form heterocycles like pyrazoles .

Key Differences and Limitations

  • Data Gaps: Direct data on this compound is absent in the evidence; comparisons rely on structural analogs.
  • Contradictions : and highlight variability in purity standards (e.g., 98% vs. 95+%), emphasizing the need for batch-specific validation .

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